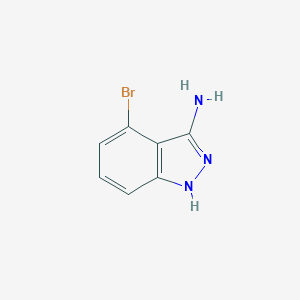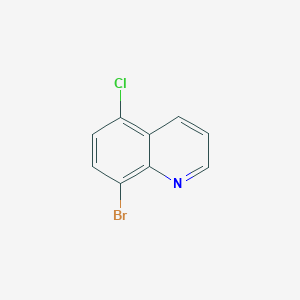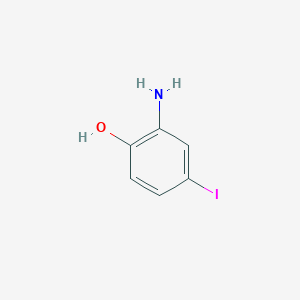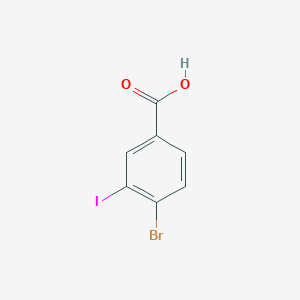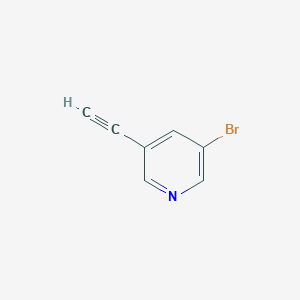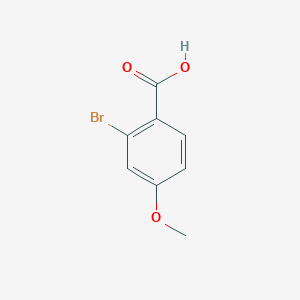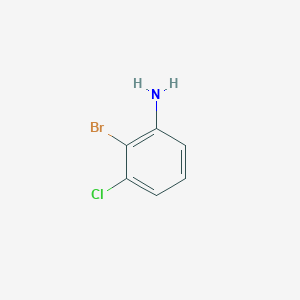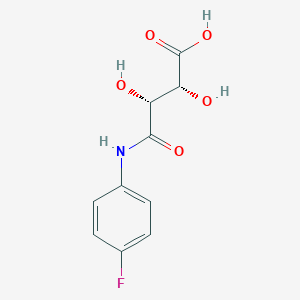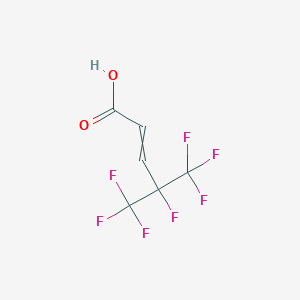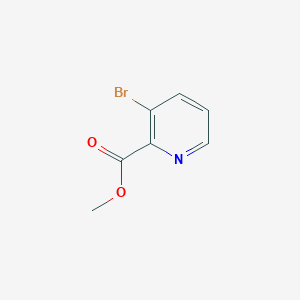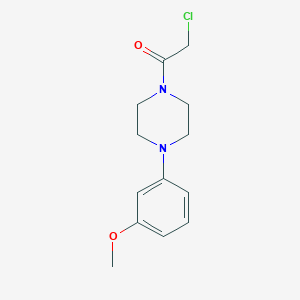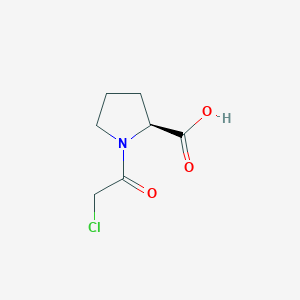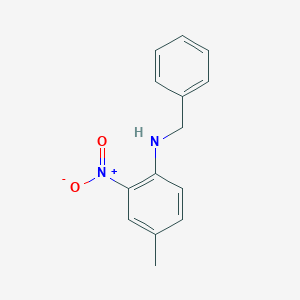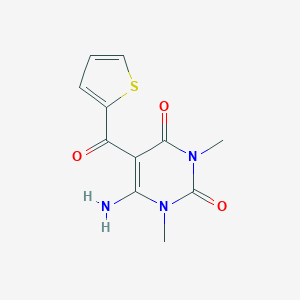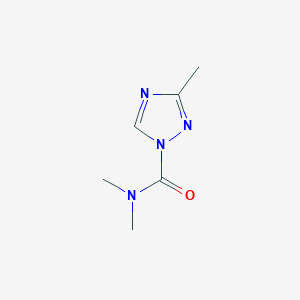
N,N,3-Trimethyl-1H-1,2,4-triazole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,3-Trimethyl-1H-1,2,4-triazole-1-carboxamide, commonly known as TTA, is a chemical compound that has gained significant attention in the field of scientific research. TTA is a heterocyclic compound that contains a triazole ring. It has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
作用機序
TTA exerts its effects through various mechanisms. In medicinal chemistry, TTA has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism. TTA has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating inflammation. In biochemistry, TTA inhibits the activity of SREBP, which plays a crucial role in regulating cholesterol and fatty acid synthesis.
生化学的および生理学的効果
TTA has been shown to exhibit various biochemical and physiological effects. In medicinal chemistry, TTA has been shown to improve glucose and lipid metabolism, reduce inflammation, and inhibit cancer cell growth. In biochemistry, TTA inhibits the activity of SREBP, leading to a decrease in cholesterol and fatty acid synthesis. TTA has also been shown to improve insulin sensitivity and reduce oxidative stress. In material science, TTA has been shown to serve as a building block for the synthesis of novel polymers and materials.
実験室実験の利点と制限
TTA has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. TTA is also stable under various conditions, making it suitable for use in various experiments. However, TTA has certain limitations, including its limited solubility in water and its potential toxicity at high concentrations. These limitations should be considered when designing experiments using TTA.
将来の方向性
There are several future directions for research on TTA. In medicinal chemistry, further studies are needed to determine the potential of TTA as a therapeutic agent for various diseases, including diabetes, cancer, and inflammation. In biochemistry, further studies are needed to elucidate the molecular mechanisms underlying the inhibitory effects of TTA on SREBP. In material science, further studies are needed to explore the potential of TTA as a building block for the synthesis of novel polymers and materials. Overall, TTA has significant potential for various applications in scientific research, and further studies are needed to fully explore its potential.
合成法
TTA can be synthesized through various methods, including the reaction of 3-amino-1,2,4-triazole with trimethyl orthoformate and acetic anhydride. Another method involves the reaction of 3-amino-1,2,4-triazole with trimethyl orthoformate and a carboxylic acid chloride. These methods have been optimized to obtain high yields of TTA with minimal impurities.
科学的研究の応用
TTA has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, TTA has been shown to exhibit antidiabetic, anti-inflammatory, and anticancer properties. In biochemistry, TTA has been studied for its ability to inhibit a specific enzyme called sterol regulatory element-binding protein (SREBP). This enzyme plays a crucial role in regulating cholesterol and fatty acid synthesis. TTA has also been studied for its potential applications in material science, specifically as a building block for the synthesis of novel polymers and materials.
特性
CAS番号 |
14803-79-3 |
|---|---|
製品名 |
N,N,3-Trimethyl-1H-1,2,4-triazole-1-carboxamide |
分子式 |
C6H10N4O |
分子量 |
154.17 g/mol |
IUPAC名 |
N,N,3-trimethyl-1,2,4-triazole-1-carboxamide |
InChI |
InChI=1S/C6H10N4O/c1-5-7-4-10(8-5)6(11)9(2)3/h4H,1-3H3 |
InChIキー |
UXDKEHLTSDYDDJ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=N1)C(=O)N(C)C |
正規SMILES |
CC1=NN(C=N1)C(=O)N(C)C |
同義語 |
1H-1,2,4-Triazole-1-carboxamide, N,N,3-trimethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



